Taxumairol N
Description
Taxumairol N is a diterpenoid compound isolated from Yunnanopilia longistaminata, a plant endemic to Yunnan Province, China. These compounds are part of the taxane family, which includes structurally complex diterpenes known for bioactive properties, such as the anticancer drug paclitaxel (Taxol). Taxumairol derivatives are typically isolated via ethanol extraction, followed by chromatographic separation and structural elucidation using NMR and mass spectrometry .
Properties
Molecular Formula |
C28H42O12 |
|---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
[(1R,2R,3R,4S,5S,7S,8S,9R,10R,13S)-7,9,10-triacetyloxy-2,4,5-trihydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |
InChI |
InChI=1S/C28H42O12/c1-12-18(37-13(2)30)9-17-22(35)24-27(8,20(38-14(3)31)10-19(34)28(24,36)11-29)25(40-16(5)33)23(39-15(4)32)21(12)26(17,6)7/h17-20,22-25,29,34-36H,9-11H2,1-8H3/t17-,18-,19-,20-,22+,23+,24-,25-,27+,28-/m0/s1 |
InChI Key |
VTKBQFQXWSDZJR-JIHAPQACSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)(CO)O)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C(C3C(C(C2(C)C)CC1OC(=O)C)O)(CO)O)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
Synonyms |
7beta,9alpha,10beta,13alpha-tetraacetoxy-2alpha,4alpha,5alpha,20-tetrahydroxytax-11-ene taxumairol N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Taxumairol compounds share a core taxane skeleton but differ in substituent groups and oxidation patterns. For example:
- Taxumairol E (C₃₅H₄₆O₁₂): Contains a hydroxylated side chain and an acetylated group at C-10 .
- Taxumairol B (C₂₈H₄₀O₁₂): Features a smaller molecular framework with a benzoyloxy group at C-2 .
Table 1: Structural and Physicochemical Properties
Table 2: Pharmacological Profiles
Q & A
Q. Table 1: Recommended Parameters for Spectral Analysis
| Technique | Key Parameters | Purpose |
|---|---|---|
| ¹H NMR | 500 MHz+, CDCl₃ or DMSO-d₆ solvent | Proton environment mapping |
| HRMS | ESI/APCI ionization, <5 ppm error | Molecular formula validation |
| X-ray | Single-crystal diffraction | 3D structure confirmation |
Ensure reproducibility by cross-referencing data with published spectra of related taxane derivatives .
Advanced Question: How to resolve contradictions in reported pharmacological activities of this compound across studies?
Methodological Answer:
Contradictions may arise from:
- Experimental variability (e.g., cell line differences, assay protocols).
- Sample purity: Validate purity via HPLC (>95%) and quantify impurities (e.g., taxane analogs).
- Dosage metrics: Normalize results to molar concentration (µM) rather than weight/volume.
Steps for Harmonization:
Comparative meta-analysis: Use statistical tools (e.g., ANOVA, regression) to identify outliers .
Reproducibility testing: Replicate key experiments under standardized conditions (e.g., NIH preclinical guidelines ).
Mechanistic validation: Combine in vitro (e.g., kinase inhibition assays) and in silico (molecular docking) approaches to confirm target specificity .
Basic Question: What are the best practices for synthesizing this compound in a laboratory setting?
Methodological Answer:
- Starting material: Use taxus plant extracts or semi-synthetic precursors (e.g., 10-deacetylbaccatin III).
- Key steps:
- Protection/deprotection: Safeguard hydroxyl groups during functionalization.
- Stereoselective oxidation: Employ Sharpless or epoxidation protocols for chiral centers.
- Purification: Utilize preparative HPLC with C18 columns and gradient elution.
Q. Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp | 25–40°C | Higher temps risk side reactions |
| Catalyst | Pd/C, 5% loading | Balances efficiency and cost |
| Solvent | Dichloromethane (DCM) | Enhances solubility of taxane intermediates |
Document all steps in detail, including reagent sources (e.g., Sigma-Aldrich) and instrument calibration data .
Advanced Question: How to design experiments to elucidate this compound’s mechanism of action in resistant cancer cell lines?
Methodological Answer:
- Hypothesis-driven design: Focus on ABC transporter-mediated resistance (e.g., P-glycoprotein overexpression).
- Experimental workflow:
- Cytotoxicity assays: Compare IC₅₀ values in parental vs. resistant lines (use MTT or ATP-based assays).
- Efflux inhibition: Co-administer this compound with verapamil (P-gp inhibitor) and measure synergy.
- Transcriptomics: Perform RNA-seq to identify differentially expressed genes (e.g., MDR1, BCL2).
- In vivo validation: Use xenograft models with pharmacokinetic monitoring (plasma half-life, tissue distribution).
Report statistical significance (p<0.05, n≥3 replicates) and adhere to ARRIVE guidelines for animal studies .
Basic Question: How should researchers handle discrepancies in spectral data during this compound characterization?
Methodological Answer:
- Root-cause analysis:
- Instrument calibration: Verify using certified standards (e.g., ethylbenzene for NMR).
- Sample degradation: Test stability under storage conditions (e.g., -80°C vs. room temperature).
- Solvent artifacts: Compare spectra across solvents (CDCl₃ vs. DMSO-d₆).
- Collaborative verification: Share raw data (e.g., FID files for NMR) with independent labs for cross-validation .
Advanced Question: What strategies ensure robust structure-activity relationship (SAR) studies for this compound analogs?
Methodological Answer:
- Systematic modification: Alter functional groups (e.g., C-13 side chain, C-7 hydroxyl) and test bioactivity.
- Data standardization:
- Biological assays: Use fixed cell lines (e.g., NCI-60 panel) and uniform incubation times.
- Computational modeling: Apply QSAR with descriptors like logP, polar surface area.
- Open science practices: Deposit synthetic protocols and bioactivity data in public repositories (e.g., ChEMBL) .
Basic Question: What ethical and reporting standards apply to preclinical studies of this compound?
Methodological Answer:
- Ethical compliance:
- Animal studies: Follow NIH guidelines for humane endpoints and sample-size justification .
- Cell lines: Authenticate using STR profiling and mycoplasma testing.
- Reporting rigor:
- MIAME standards: Document raw data (e.g., flow cytometry plots, uncropped gels).
- Statistical transparency: Report exact p-values, confidence intervals, and effect sizes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
